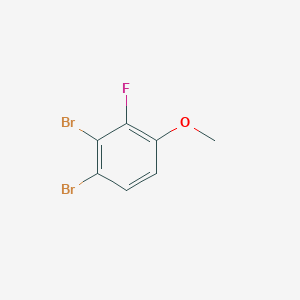

3,4-Dibromo-2-fluoroanisole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-3-fluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNOQWLRFYXLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743004 | |

| Record name | 1,2-Dibromo-3-fluoro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375069-24-1 | |

| Record name | Benzene, 1,2-dibromo-3-fluoro-4-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-3-fluoro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Halogenated Anisoles

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 3,4-Dibromo-2-fluoroanisole

Substituted fluoroanisole derivatives are foundational building blocks in modern synthetic chemistry. Their unique electronic properties, conferred by the interplay between the electron-donating methoxy group and the electron-withdrawing halogens, make them highly valuable intermediates.[1] They serve as precursors in the development of complex molecules for a range of industries, including pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This guide focuses on a specific, yet sparsely documented, member of this class: 3,4-Dibromo-2-fluoroanisole . A survey of the existing scientific literature and commercial catalogs reveals a notable absence of experimental data for this precise isomeric configuration. Therefore, this document deviates from a standard review of known properties. Instead, it serves as a comprehensive technical roadmap for researchers and drug development professionals, outlining a robust, field-proven strategy for the synthesis, structural elucidation, and characterization of this novel compound. We will proceed from in silico predictions to a proposed synthetic protocol and a self-validating workflow for definitive structural confirmation.

Molecular Structure and Predicted Physicochemical Properties

Before embarking on synthesis, a thorough in silico analysis provides a theoretical baseline for experimental design. The precise arrangement of substituents on the aromatic ring dictates the molecule's reactivity, polarity, and spectroscopic signature.

The structure of 3,4-Dibromo-2-fluoroanisole features a methoxy group at position 1, a fluorine atom at position 2, and two bromine atoms at positions 3 and 4. This specific arrangement distinguishes it from more commonly available isomers such as 4-Bromo-2-fluoroanisole or 2-Bromo-4-fluoroanisole.[4][5]

Predicted Physicochemical Data

The following table summarizes the core physicochemical properties calculated for 3,4-Dibromo-2-fluoroanisole. These values are essential for planning purification strategies (e.g., distillation, chromatography) and for predicting the molecule's behavior in various solvent systems.

| Property | Predicted Value | Rationale / Comparison |

| Molecular Formula | C₇H₅Br₂FO | Derived from the elemental composition. |

| Molecular Weight | 283.92 g/mol | Calculated based on isotopic masses. This is a primary value for mass spectrometry confirmation. |

| Monoisotopic Mass | 281.8690 Da | The exact mass expected in high-resolution mass spectrometry. |

| XLogP3 | ~3.5 | Estimated based on the contribution of halogen and methoxy groups. Similar dibromo-compounds exhibit high lipophilicity. |

| Physical State | Liquid or Low-Melting Solid | Expected at room temperature, similar to other halogenated anisoles.[1][6] |

| Boiling Point | > 200 °C (at atm. pressure) | Estimated to be higher than mono-brominated analogs (e.g., 4-Bromo-2-fluoroanisole: 84 °C at 7 mmHg).[4] |

Predictive Spectroscopic Fingerprints

The most critical phase of characterization relies on spectroscopic analysis. Predicting the expected spectra is a cornerstone of confirming the identity of a novel compound.

-

¹H NMR Spectroscopy: The aromatic region is expected to show two signals, each corresponding to one proton. The proton at C5 will likely appear as a doublet, coupled to the proton at C6. The proton at C6 will also be a doublet. The methoxy group will present as a sharp singlet around 3.8-4.0 ppm.

-

¹³C NMR Spectroscopy: The spectrum should display 7 distinct signals, corresponding to each unique carbon atom in the molecule. Carbons bonded to the electronegative bromine, fluorine, and oxygen atoms will be significantly shifted downfield.

-

Mass Spectrometry (MS): The key diagnostic feature will be the molecular ion (M⁺) peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a compound with two bromine atoms will exhibit a characteristic triplet of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1.[7] The observation of this pattern is exceptionally strong evidence for the presence of two bromine atoms.

Proposed Synthetic Pathway and Experimental Protocol

A logical synthetic route is paramount. Given the lack of a specific published procedure, we can adapt a well-established method for the bromination of a related fluoroanisole, leveraging known reactivity patterns.

Retrosynthetic Approach

The most direct pathway involves the electrophilic bromination of 2-fluoroanisole. The methoxy group is an ortho-, para-director. Since the ortho- position (C6) is sterically unhindered and the para- position (C4) is also activated, a controlled di-bromination should be achievable.

Proposed Experimental Protocol: Synthesis of 3,4-Dibromo-2-fluoroanisole

This protocol is adapted from established procedures for the mono-bromination of 2-fluoroanisole.[8][9] The stoichiometry is adjusted to favor di-substitution.

Step 1: Reaction Setup

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1.0 equivalent of 2-fluoroanisole in a suitable solvent like chloroform or dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

Step 2: Bromination

-

Slowly add 2.1 equivalents of liquid bromine dropwise via the dropping funnel over 30-60 minutes. The causality here is critical: slow, cooled addition is necessary to control the exothermic reaction and minimize the formation of undesired byproducts.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.

-

Purify the crude product via column chromatography on silica gel or by vacuum distillation to yield pure 3,4-Dibromo-2-fluoroanisole.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the purified final product.

Caption: Workflow for the synthesis and purification of 3,4-Dibromo-2-fluoroanisole.

A Self-Validating Protocol for Structural Elucidation

Confirming the structure of a new molecule requires a multi-faceted approach where data from different spectroscopic techniques corroborate one another. This creates a self-validating system, which is the gold standard for trustworthiness in chemical synthesis.

Analytical Workflow

The purified product must be subjected to a series of analyses. The causality is important: we start with the technique that gives the most fundamental information (molecular formula) and proceed to those that reveal the detailed connectivity.

-

Mass Spectrometry (MS): The first and most crucial step. The objective is to confirm the molecular weight and the presence of two bromine atoms. The observation of the predicted mass (283.92 g/mol ) and the ~1:2:1 isotopic cluster for Br₂ is non-negotiable.[7]

-

Infrared (IR) Spectroscopy: This analysis will confirm the presence of key functional groups. Look for characteristic C-O ether stretches (~1250 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), and C-H stretches from the aromatic ring and methoxy group (~2850-3100 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the definitive step for determining the precise isomeric structure.

-

¹H NMR: Confirms the number and environment of protons. The expected two doublets in the aromatic region will confirm the 1,2,3,4-substitution pattern.

-

¹³C NMR with DEPT: DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ carbons, confirming the presence of two aromatic CH groups, one OCH₃ group, and four quaternary carbons (C-O, C-F, C-Br, C-Br).[10]

-

2D NMR (Optional but Recommended): Techniques like COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) can be used to unambiguously assign every signal, providing irrefutable proof of the structure.

-

Data Integration for Structural Confirmation

The following diagram illustrates how information from each analytical technique is synthesized to build a conclusive structural argument.

Caption: A self-validating workflow for structural confirmation.

Safety, Handling, and Storage

While no specific Material Safety Data Sheet (MSDS) exists for 3,4-Dibromo-2-fluoroanisole, a conservative approach based on the hazards of its isomers is mandatory for ensuring laboratory safety.

GHS Hazard Summary (Extrapolated)

Data from closely related compounds like 2-bromo-4-fluoroanisole and 4-bromo-2-fluoroanisole suggest the following hazards.[5][11]

| Hazard Class | GHS Classification | Precautionary Advice |

| Acute Toxicity | Warning | Harmful if swallowed.[12] |

| Skin Irritation | Warning | Causes skin irritation.[5][11] |

| Eye Irritation | Warning | Causes serious eye irritation.[5][11] |

| Respiratory Irritation | Warning | May cause respiratory irritation.[5][12] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All handling should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[13][14]

-

Personal Protective Equipment: Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.

-

General Handling: Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling. Keep the container tightly closed when not in use.

Storage and Incompatibilities

-

Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition.[6][15]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[11]

Potential Applications in Research and Drug Development

The strategic placement of three distinct functional groups (methoxy, fluorine, two bromine atoms) on the anisole scaffold opens up a wide array of possibilities for synthetic elaboration.

-

Pharmaceutical Synthesis: The two bromine atoms serve as versatile handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of complex carbon-carbon and carbon-heteroatom bonds. This makes the molecule an excellent scaffold for building novel active pharmaceutical ingredients (APIs).[2]

-

Agrochemical Development: Similar to its role in pharmaceuticals, this compound can be used as an intermediate to create new pesticides and herbicides with potentially enhanced efficacy or novel modes of action.[2]

-

Materials Science: Fluorinated aromatic compounds are precursors to high-performance polymers with superior thermal stability and chemical resistance, such as polyetheretherketone (PEEK).[3] This molecule could be investigated as a monomer or monomer precursor for new specialty polymers.

Conclusion

3,4-Dibromo-2-fluoroanisole represents an intriguing and potentially valuable, yet uncharacterized, chemical entity. This guide provides the necessary theoretical framework and practical, experience-based protocols for its successful synthesis and rigorous structural confirmation. By following a logical, self-validating workflow that integrates predictive analysis with systematic spectroscopic elucidation, researchers can confidently prepare and characterize this compound, unlocking its potential as a versatile building block for innovation in drug discovery, agrochemistry, and materials science.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Profile of 3-Bromo-2-fluoroanisole for Research. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-fluoroanisole. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Synthesis and Applications of 2,4-Dibromo-5-fluoroanisole. Retrieved from [Link]

- Google Patents. (n.d.). CN102146023A - Method for preparing p-fluoro anisole.

-

PrepChem.com. (n.d.). Synthesis of 2-fluoro-4-bromoanisole. Retrieved from [Link]

-

Chemistry Letters. (1996). A New One-Pot Synthesis of Polyfluoroanisoles from Polyfluoroanilines. Retrieved from [Link]

-

Krishna Solvechem Limited. (n.d.). Material Safety Data Sheet - 3-Fluoroanisole. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). NMR Spectrometry of Other Important Nuclei. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-溴-2-氟苯甲醚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Bromo-4-fluoroanisole | C7H6BrFO | CID 136292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. 2,4-DIBROMOANISOLE(21702-84-1) 1H NMR [m.chemicalbook.com]

- 8. Synthesis routes of 4-Bromo-2-fluoroanisole [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. chem.pg.edu.pl [chem.pg.edu.pl]

- 11. fishersci.com [fishersci.com]

- 12. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. kscl.co.in [kscl.co.in]

An In-depth Technical Guide to the Synthesis of 3,4-Dibromo-2-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic pathway for 3,4-Dibromo-2-fluoroanisole, a halogenated aromatic compound with potential applications in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document is structured to deliver not just a protocol, but a deeper understanding of the reaction mechanisms, the rationale behind procedural choices, and the critical parameters for successful synthesis.

Introduction and Strategic Importance

Halogenated anisoles are valuable intermediates in organic synthesis. The specific substitution pattern of 3,4-Dibromo-2-fluoroanisole, featuring a fluorine atom and two bromine atoms on the anisole core, presents a unique scaffold for the development of novel molecules. The bromine atoms offer versatile handles for further functionalization through cross-coupling reactions, while the fluorine atom can significantly modulate the physicochemical and biological properties of the final products, such as metabolic stability and binding affinity.[1]

Due to the lack of a direct, published synthesis for 3,4-Dibromo-2-fluoroanisole, this guide proposes a logical and scientifically grounded two-step synthetic approach starting from the commercially available 2-fluoroanisole. This pathway involves a sequential electrophilic bromination, a cornerstone reaction in aromatic chemistry.[2]

Proposed Synthetic Pathway: A Two-Step Electrophilic Bromination

The synthesis of 3,4-Dibromo-2-fluoroanisole can be logically approached through the sequential bromination of 2-fluoroanisole. The first step involves the regioselective monobromination to yield 4-Bromo-2-fluoroanisole, a known compound with established synthesis protocols. The second, more challenging step, is the introduction of a second bromine atom at the C3 position of 4-Bromo-2-fluoroanisole.

Caption: Proposed two-step synthesis of 3,4-Dibromo-2-fluoroanisole.

Step 1: Synthesis of 4-Bromo-2-fluoroanisole

The first step is the electrophilic bromination of 2-fluoroanisole. The methoxy group (-OCH3) is a strong activating group and an ortho-, para-director, while the fluorine atom (-F) is a deactivating group but also an ortho-, para-director. The directing effects of the potent methoxy group dominate, leading to the major product being the one where bromine is introduced at the para position (C4) relative to the methoxy group.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of 2-fluoroanisole follows the general mechanism of electrophilic aromatic substitution.[3][4]

Caption: General mechanism of electrophilic aromatic bromination.

Experimental Protocol for the Synthesis of 4-Bromo-2-fluoroanisole

This protocol is adapted from established procedures.[5][6]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 2-Fluoroanisole | 126.13 | 12.6 g | 0.1 | 99% |

| Bromine | 159.81 | 16.0 g | 0.1 | 99% |

| Chloroform | - | 50 mL | - | ACS grade |

| Sodium hydrogen sulfite solution | - | As needed | - | 10% (w/v) |

| Sodium bicarbonate solution | - | As needed | - | Saturated |

| Anhydrous sodium sulfate | - | As needed | - | Anhydrous |

Procedure:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 12.6 g of 2-fluoroanisole in 50 ml of chloroform.[6]

-

Cool the mixture to 0-10 °C using an ice bath.

-

Slowly add 16.0 g of bromine dropwise over 1 hour, maintaining the temperature between 0° and 10° C.[6]

-

After the addition is complete, stir the reaction mixture at the same temperature for an additional hour.[6]

-

Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (60-63 °C) for 6 hours.[6]

-

After cooling, wash the chloroform solution sequentially with a 10% aqueous solution of sodium hydrogen sulfite (to remove unreacted bromine), a saturated aqueous solution of sodium bicarbonate, and water.[6]

-

Dry the organic layer over anhydrous sodium sulfate.[5]

-

Remove the chloroform by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain 4-Bromo-2-fluoroanisole.[5][6]

Expected Outcome:

Step 2: Synthesis of 3,4-Dibromo-2-fluoroanisole

This step involves the bromination of 4-Bromo-2-fluoroanisole. The starting material is now less reactive due to the presence of two deactivating halogen substituents. The directing effects of the substituents on 4-Bromo-2-fluoroanisole are as follows:

-

-OCH3 (at C1): Strongly activating, ortho-, para-directing (to C2, C4, C6). C2 and C4 are blocked. Directs to C6.

-

-F (at C2): Weakly deactivating, ortho-, para-directing (to C1, C3, C5). C1 is blocked. Directs to C3 and C5.

-

-Br (at C4): Deactivating, ortho-, para-directing (to C1, C3, C5). C1 is blocked. Directs to C3 and C5.

The target position is C3. Both the fluorine and bromine atoms direct to this position. However, the ring is deactivated, and there might be steric hindrance from the adjacent substituents at C2 and C4. Therefore, more forcing reaction conditions or a catalyst may be necessary compared to the first bromination.

Proposed Experimental Protocol for the Synthesis of 3,4-Dibromo-2-fluoroanisole

NOTE: This is a proposed protocol based on general principles for the bromination of deactivated aromatic rings. Optimization will likely be required.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Rationale for Use |

| 4-Bromo-2-fluoroanisole | 205.02 | Starting material |

| N-Bromosuccinimide (NBS) | 177.98 | A milder and more selective brominating agent than Br2, which can help control over-bromination.[2] |

| Iron(III) bromide (FeBr3) | 295.56 | A Lewis acid catalyst to polarize the brominating agent and increase its electrophilicity, necessary for a deactivated ring.[4] |

| Dichloromethane or Acetic Acid | - | Solvent. Acetic acid can help to moderate the reaction.[8] |

Procedure:

-

In a round-bottom flask protected from moisture, dissolve 4-Bromo-2-fluoroanisole in a suitable solvent like dichloromethane or acetic acid.

-

Add a catalytic amount of iron(III) bromide.

-

Slowly add one equivalent of N-Bromosuccinimide in portions at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

If the reaction is slow, gentle heating may be applied.

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to destroy any remaining brominating agent.

-

Perform an aqueous workup, washing with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Self-Validation and Trustworthiness:

-

Reaction Monitoring: The progress of the reaction should be carefully monitored to avoid the formation of polybrominated byproducts.

-

Product Characterization: The final product must be thoroughly characterized by techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and regiochemistry of the dibromination. The expected product, 3,4-Dibromo-2-fluoroanisole, will have a unique spectroscopic signature.

Safety Considerations

-

Bromine: Highly corrosive, toxic, and causes severe burns. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Halogenated Organic Compounds: Potentially toxic and irritants. Avoid inhalation and skin contact.[9][10]

-

Solvents: Chloroform and dichloromethane are volatile and potentially carcinogenic. Use in a fume hood.

-

Iron(III) bromide: Corrosive and moisture-sensitive.

Conclusion

The synthesis of 3,4-Dibromo-2-fluoroanisole is proposed via a two-step electrophilic bromination of 2-fluoroanisole. While the first step to 4-Bromo-2-fluoroanisole is well-documented, the second bromination requires careful consideration of reaction conditions due to the deactivated nature of the substrate. The provided protocol for the second step is a starting point for further optimization by researchers. Thorough analytical characterization is crucial to confirm the successful synthesis of the target molecule. This guide provides the foundational knowledge and a practical framework for the synthesis of this potentially valuable chemical intermediate.

References

-

Molecules. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

- Google Patents. CN102146023B - Method for preparing p-fluoro anisole.

-

PubChem. 2-Bromo-4-fluoroanisole | C7H6BrFO. [Link]

- Google Patents. CN102146023A - Method for preparing p-fluoro anisole.

-

PrepChem.com. Synthesis of 4-bromo-2-fluoroanisole. [Link]

-

PubChem. 2,4-Dibromoanisole | C7H6Br2O. [Link]

-

Chemistry Letters. A New One-pot Procedure for the Synthesis of Polyfluoroanisoles from Polyfluoroanilines. [Link]

-

Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

-

ResearchGate. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. [Link]

-

National Institutes of Health. Synthesis of 1‑Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides. [Link]

-

OpenStax. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. [Link]

-

Royal Society of Chemistry. Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes. [Link]

-

ResearchGate. (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

-

ResearchGate. Synthesis of 3‐ and 5‐fluoroalkyl‐substituted isoxazoles via 1,2 -. [Link]

-

Oriental Journal of Chemistry. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. [Link]

-

YouTube. Regioselectivity in Radical Bromination in Organic Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. 4-溴-2-氟苯甲醚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Bromo-4-fluoroanisole | C7H6BrFO | CID 136292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,4-Dibromoanisole | C7H6Br2O | CID 27011 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emergence of 3,4-Dibromo-2-fluoroanisole: A Technical Guide for Advanced Synthesis

An In-depth Exploration of a Niche Polyhalogenated Building Block for Pharmaceutical and Agrochemical Innovation

Introduction: The Strategic Importance of Polyhalogenated Anisoles

In the landscape of modern medicinal chemistry and materials science, polyhalogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties, metabolic stability, and ability to form specific non-covalent interactions make them privileged scaffolds in the design of novel therapeutic agents and functional materials. Among these, the substituted anisole framework is of particular interest due to the directing effects and electronic contributions of the methoxy group. This guide focuses on a specific, yet potentially valuable, member of this class: 3,4-Dibromo-2-fluoroanisole (CAS No. 1375069-24-1).

While the formal "discovery" of this compound is not extensively documented in readily available literature, its emergence is a logical progression in the exploration of chemical space for drug discovery and agrochemical development. The strategic placement of two bromine atoms and a fluorine atom on the anisole ring offers a unique combination of steric and electronic features, providing medicinal chemists with a versatile platform for generating novel molecular architectures. This document serves as a comprehensive technical guide, offering insights into its plausible synthesis, characterization, potential applications, and safe handling, based on established principles of organic chemistry and data from structurally related compounds.

Proposed Synthesis of 3,4-Dibromo-2-fluoroanisole: A Rational Approach

The synthesis of 3,4-Dibromo-2-fluoroanisole can be logically approached through the electrophilic bromination of a suitable fluoroanisole precursor. The methoxy group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. In 2-fluoroanisole, the positions para (position 4) and ortho (position 6) to the methoxy group are activated. The position para to the fluorine (position 5) is also activated. The interplay of these directing effects is crucial in designing a selective synthesis.

A plausible and efficient route to 3,4-Dibromo-2-fluoroanisole involves a two-step bromination of 2-fluoroanisole. The first bromination is expected to occur at the position para to the strongly activating methoxy group. Subsequent bromination would then be directed to one of the remaining activated positions.

Experimental Protocol: A Step-by-Step Guide

This protocol is a proposed method based on established procedures for the bromination of substituted anisoles.[1][2][3]

Step 1: Synthesis of 4-Bromo-2-fluoroanisole

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-fluoroanisole (1.0 eq.) in a suitable solvent such as chloroform or acetic acid.

-

Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of bromine (1.0 eq.) in the same solvent from the dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Step 2: Synthesis of 3,4-Dibromo-2-fluoroanisole

-

Reaction Setup: In a similar setup as Step 1, dissolve the purified 4-Bromo-2-fluoroanisole (1.0 eq.) in a suitable solvent. The choice of solvent might need optimization, with options including chloroform, acetic acid, or a stronger acid like sulfuric acid to facilitate the second bromination.

-

Second Bromination: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq.) portion-wise to the solution at room temperature. Alternatively, a solution of bromine in a suitable solvent can be used. The reaction may require heating to proceed at a reasonable rate.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. The work-up procedure is similar to Step 1, involving quenching with sodium thiosulfate, washing with sodium bicarbonate and brine.

-

Purification: The final product, 3,4-Dibromo-2-fluoroanisole, can be purified by recrystallization or column chromatography to yield the pure compound.

Causality in Experimental Choices

-

Choice of Brominating Agent: Liquid bromine is a common and effective brominating agent for activated aromatic rings. NBS is a solid, easier-to-handle alternative that can provide a slow and controlled release of bromine, which can be advantageous for selectivity.

-

Solvent Selection: Chloroform and acetic acid are common solvents for bromination as they are relatively inert to the reaction conditions. The use of a protic acid like acetic acid can enhance the electrophilicity of bromine.

-

Temperature Control: The initial bromination is performed at low temperatures to control the reaction rate and minimize the formation of polybrominated byproducts. The second bromination might require heating to overcome the deactivating effect of the first bromine substituent.

-

Work-up Procedure: The aqueous work-up is essential to remove unreacted bromine, neutralize the acidic byproducts (HBr), and purify the crude product before final purification.

Experimental Workflow Diagram

Caption: Proposed two-step synthesis of 3,4-Dibromo-2-fluoroanisole.

Physicochemical and Spectroscopic Characterization

While experimental data for 3,4-Dibromo-2-fluoroanisole is scarce, we can predict its key properties based on its structure and data from related isomers like 2,4-dibromoanisole and 2,6-Dibromo-4-fluoroanisole.[4][5]

| Property | Predicted Value / Characteristic |

| Molecular Formula | C₇H₅Br₂FO |

| Molecular Weight | 283.92 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or a low-melting solid |

| Boiling Point | Expected to be >250 °C at atmospheric pressure |

| Solubility | Insoluble in water, soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexane) |

| ¹H NMR | Two aromatic protons appearing as doublets or doublets of doublets in the range of 6.8-7.5 ppm. A singlet for the methoxy group around 3.8-4.0 ppm. |

| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. The carbon bearing the methoxy group will be downfield. Carbons attached to halogens will show characteristic shifts. |

| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with neighboring protons. |

| Mass Spectrometry | A characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio). |

| IR Spectroscopy | C-H stretching (aromatic) ~3100-3000 cm⁻¹, C-O stretching (aryl ether) ~1250 cm⁻¹, C-Br and C-F stretching in the fingerprint region. |

Potential Applications in Drug Discovery and Agrochemicals

Polyhalogenated organic molecules are crucial in the development of new pharmaceuticals and agrochemicals.[6][7] The presence of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

-

Metabolic Stability: The introduction of fluorine and bromine atoms can block sites of metabolism, increasing the half-life of a drug molecule.

-

Lipophilicity and Permeability: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Binding Interactions: Bromine atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets.

-

Scaffold for Further Functionalization: The bromine atoms in 3,4-Dibromo-2-fluoroanisole can be readily converted to other functional groups via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing access to a wide range of derivatives.

Given these properties, 3,4-Dibromo-2-fluoroanisole is a promising starting material for the synthesis of novel bioactive compounds, including but not limited to:

-

Kinase Inhibitors: Many kinase inhibitors feature halogenated aromatic rings that occupy hydrophobic pockets in the ATP binding site.

-

GPCR Ligands: The modulation of lipophilicity and the introduction of specific interactions can be key to designing potent and selective G-protein coupled receptor ligands.

-

Agrochemicals: The development of new herbicides, fungicides, and insecticides often relies on halogenated scaffolds to enhance efficacy and environmental persistence.

Safety and Handling

Potential Hazards:

-

Skin and Eye Irritation: Halogenated aromatic compounds are often irritating to the skin and eyes.

-

Respiratory Irritation: Inhalation of vapors or dust may cause respiratory tract irritation.

-

Toxicity: While specific toxicity data is unavailable, it should be handled as a potentially toxic substance.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

3,4-Dibromo-2-fluoroanisole represents a valuable, albeit underexplored, building block for chemical synthesis. Its unique substitution pattern offers a wealth of opportunities for the creation of novel molecules with potential applications in drug discovery and agrochemical research. The proposed synthetic route provides a practical starting point for its preparation in the laboratory. As the demand for new and diverse chemical scaffolds continues to grow, it is anticipated that the utility of niche compounds like 3,4-Dibromo-2-fluoroanisole will become increasingly recognized. Further research into its synthesis, reactivity, and application in the development of bioactive compounds is warranted and holds significant promise for advancing the fields of medicinal and materials chemistry.

References

- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google P

-

Synthesis of 2-fluoro-4-bromoanisole - PrepChem.com. (URL: [Link])

-

Synthesis of 4-bromo-2-fluoroanisole - PrepChem.com. (URL: [Link])

-

An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC - NIH. (URL: [Link])

- CN102146023A - Method for preparing p-fluoro anisole - Google P

- WO 99/19275 - Googleapis.com. (URL: )

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC - PubMed Central. (URL: [Link])

-

Aniline replacement in drug-like compounds - Cresset Group. (URL: [Link])

-

2,4-Dibromoanisole | C7H6Br2O | CID 27011 - PubChem. (URL: [Link])

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (URL: [Link])

-

(PDF) Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. (URL: [Link])

-

MATERIAL SAFETY DATA SHEET (MSDS) - SECTION 1 - KSCL (KRISHNA). (URL: [Link])

-

Cas 443-41-4,2,6-DIBROMO-4-FLUOROANISOLE - LookChem. (URL: [Link])

Sources

- 1. prepchem.com [prepchem.com]

- 2. Synthesis routes of 4-Bromo-2-fluoroanisole [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. 2,4-Dibromoanisole | C7H6Br2O | CID 27011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. nbinno.com [nbinno.com]

- 7. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. kscl.co.in [kscl.co.in]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3,4-Dibromo-2-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Scientific Diligence

As a Senior Application Scientist, my primary commitment is to the safety and success of fellow researchers. The subject of this guide, 3,4-Dibromo-2-fluoroanisole, is a specialized halogenated aromatic compound. Such molecules are invaluable building blocks in medicinal chemistry and materials science, often utilized for their unique electronic and steric properties in complex syntheses like palladium-catalyzed cross-couplings.[1] The strategic incorporation of fluorine and bromine atoms can significantly influence a molecule's pharmacokinetic profile, metabolic stability, and target binding affinity, making compounds like this central to modern drug discovery.[2][3][4]

However, comprehensive, publicly available safety data, including a specific Safety Data Sheet (SDS), for 3,4-Dibromo-2-fluoroanisole is limited. In the spirit of proactive safety and scientific integrity, this guide has been constructed by synthesizing and extrapolating data from structurally analogous compounds, such as 4-bromo-2-fluoroanisole, 2-bromo-4-fluoroanisole, and other halogenated anisoles.[5][6][7][8] This approach allows us to establish a robust safety framework based on the known hazards of the functional groups and the core chemical scaffold. This document must be used in conjunction with your institution's specific safety protocols and a thorough, case-by-case risk assessment before any experimental work begins.

Section 1: Hazard Profile & Chemical Identity

Understanding the intrinsic properties of a chemical is the foundation of safe handling. While detailed toxicological data for 3,4-Dibromo-2-fluoroanisole is not available, the hazard profile can be reliably inferred from its chemical family.

Anticipated Hazards and GHS Classification

Based on consistent data from close structural analogues, 3,4-Dibromo-2-fluoroanisole is anticipated to be classified as follows:

-

Skin Irritation (Category 2): Causes skin irritation.[6][7][8][9]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[6][7][8][9]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6][9]

The signal word "Warning" is appropriate for this hazard profile.[6][7] It is crucial to recognize that exposure via inhalation, skin contact, or eye contact are the primary routes of occupational risk.

Physicochemical Data Summary

The following table summarizes the known and estimated properties of 3,4-Dibromo-2-fluoroanisole and a key analogue for reference. These values are critical for engineering controls, storage decisions, and experimental design.

| Property | 3,4-Dibromo-2-fluoroanisole (Target) | 4-Bromo-2-fluoroanisole (Analogue)[5] |

| Molecular Formula | C₇H₅Br₂FO | C₇H₆BrFO |

| Molecular Weight | 283.92 g/mol | 205.03 g/mol [5] |

| Appearance | Anticipated to be a solid or liquid (e.g., white powder) | Powder Solid[5] |

| Boiling Point | Data not available | 84 °C @ 7 mmHg[5] |

| Melting Point | Data not available | 16 °C / 60.8 °F[5] |

| Flash Point | Data not available | 98 °C / 208.4 °F[5] |

| Incompatible Materials | Strong oxidizing agents[5] | Strong oxidizing agents[5] |

| Hazardous Decomp. | Thermal decomposition may release CO, CO₂, Hydrogen halides (HBr), and Gaseous hydrogen fluoride (HF).[5] | Thermal decomposition can lead to release of irritating gases and vapors, Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides, Gaseous hydrogen fluoride (HF).[5] |

Section 2: The Core Protocol – A System for Safe Handling

The causality behind safe handling is straightforward: prevent exposure. The following protocols are designed as a self-validating system where engineering controls, administrative procedures, and personal protective equipment (PPE) work in concert to minimize risk.

Engineering Controls: The First Line of Defense

The primary control measure is to handle 3,4-Dibromo-2-fluoroanisole within a properly functioning chemical fume hood. This is non-negotiable. The rationale is to contain any vapors, mists, or dust at the source, preventing inhalation, which is a key exposure route.[8][10]

-

Ventilation: Ensure adequate ventilation, especially in confined areas.[5] A certified chemical fume hood is mandatory for all weighing, transferring, and reaction workups.

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[11][12] This is a critical failsafe to mitigate the consequences of accidental exposure.

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for robust engineering controls but is essential for protecting against splashes, spills, and unforeseen contact.

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][11]

-

Skin and Body Protection:

-

Gloves: Wear chemical-impermeable gloves.[13] Nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for halogenated aromatic compounds. Change gloves immediately if contamination is suspected.

-

Lab Coat: A flame-retardant lab coat or gown with a closed front and tight-fitting cuffs is required.

-

-

Respiratory Protection: Under normal use conditions within a fume hood, no additional respiratory protection is typically needed.[5] If there is a potential for exposure outside of a fume hood (e.g., large-scale spill), a respirator with an appropriate cartridge for organic vapors should be used by trained personnel.

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

Caption: PPE Donning and Doffing Sequence.

Section 3: Step-by-Step Experimental Protocols

Handling and Storage Protocol

-

Procurement & Receipt: Upon receipt, inspect the container for damage. Log the chemical into your inventory.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][8][12] The storage location should be away from incompatible materials, specifically strong oxidizing agents.[5][12]

-

Weighing and Transfer:

-

End of Use: After use, securely seal the container. Clean the external surface of the container before returning it to storage. Wash hands and any exposed skin thoroughly after handling.[5][7]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[5][13] If skin irritation occurs, seek medical advice/attention.[5][7]

-

In Case of Eye Contact: Immediately rinse cautiously with water for several minutes (at least 15 minutes).[5] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][7]

-

In Case of Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5][13] Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

In Case of Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5][8] Drink plenty of water.[5] Seek immediate medical assistance.

Caption: Small Spill Response Workflow.

Disposal Protocol

Unused 3,4-Dibromo-2-fluoroanisole and any contaminated materials (e.g., absorbent from spills, contaminated gloves) are considered hazardous chemical waste.

-

Segregation: Do not mix with other waste streams unless specifically instructed by your institution's Environmental Health & Safety (EHS) office.

-

Containment: Collect waste in a suitable, closed, and properly labeled container.[5] The label should clearly state "Hazardous Waste" and list the chemical contents.

-

Disposal: Dispose of the contents/container to an approved waste disposal plant.[5][15] Never dispose of halogenated aromatic compounds down the drain.[16] The presence of bromine can have long-term environmental consequences and may require specific incineration protocols to prevent the formation of toxic byproducts.[17][18]

Conclusion: A Culture of Safety

While 3,4-Dibromo-2-fluoroanisole is a valuable reagent in the pursuit of novel therapeutics and materials, its handling demands a systematic and informed approach to safety. By understanding its inferred hazards, implementing robust engineering controls, and adhering to meticulous handling protocols, researchers can confidently and safely leverage its synthetic potential. Always prioritize a thorough risk assessment before beginning any new procedure.

References

-

PubChem. 2-Bromo-4-fluoroanisole (CID 136292). National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 4-Bromo-1-fluoro-2-methoxybenzene (CID 13604909). National Center for Biotechnology Information. Retrieved from [Link]

- Mako, T. L., et al. (2012). Examination of the reactivity of benzoxaboroles and related compounds with a cis-diol. Journal of the American Chemical Society.

-

Cole-Parmer. Material Safety Data Sheet - Anisole, 99%. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved from [Link]

-

MDPI. (2023, January 31). Removal of Bromine from Polymer Blends. Retrieved from [Link]

-

PubMed. Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]

-

MicroChem Corp. (2005, March 3). Material Safety Data Sheet. Retrieved from [Link]

-

PubMed Central. Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

- Google Patents. US3578706A - Removal of bromine-containing impurities from aqueous acetic acid.

-

Krishna Solvechem Ltd. Material Safety Data Sheet: 3-Fluoroanisole. Retrieved from [Link]

-

PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Profile of 3-Bromo-2-fluoroanisole for Research. Retrieved from [Link]

-

J.T. Baker. (1999, December 10). ANISOLE - MSDS. Retrieved from [Link]

- Google Patents. US4954648A - Method for the bromination of aromatic compound.

-

PubMed. Catalytic destruction of brominated aromatic compounds. Retrieved from [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development. Retrieved from [Link]

-

Bentham Science. Chapter - Fluorine in Drug Discovery. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-Bromo-4-fluoroanisole | C7H6BrFO | CID 136292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. kscl.co.in [kscl.co.in]

- 13. chemicalbook.com [chemicalbook.com]

- 14. ANISOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. umass.edu [umass.edu]

- 17. mdpi.com [mdpi.com]

- 18. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3,4-Dibromo-2-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction and Molecular Identity

3,4-Dibromo-2-fluoroanisole is a polysubstituted aromatic ether. Its structure, featuring a methoxy group, a fluorine atom, and two bromine atoms on the benzene ring, suggests its potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The specific arrangement of these substituents is expected to significantly influence its reactivity, metabolic stability, and intermolecular interactions. Understanding the fundamental physical properties of this molecule is a critical first step in its evaluation for any potential application.

The accurate characterization of a compound's physical properties is paramount in drug discovery and development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.[1][2] For instance, solubility directly impacts bioavailability, while melting and boiling points are crucial indicators of purity and stability.

Molecular Structure:

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the 3,4-Dibromo-2-fluoroanisole sample is completely dry, as residual solvent can depress the melting point. [3]Grind a small amount of the solid into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Coarse Measurement: Heat the sample rapidly to get an approximate melting range. This helps in saving time during the accurate determination.

-

Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

Validation: A pure compound will exhibit a sharp melting range. If the range is broad, the sample may require further purification.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic physical property that provides information about the volatility and purity of a liquid.

Methodology: Micro-Boiling Point (Thiele Tube Method)

This technique is suitable for small sample volumes and provides accurate results. [4]

Caption: Workflow for Micro-Boiling Point Determination.

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount (a few drops) of liquid 3,4-Dibromo-2-fluoroanisole into a small test tube.

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Clamp the thermometer and immerse the assembly in a Thiele tube containing a high-boiling mineral oil. Heat the side arm of the Thiele tube gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

Solubility Determination

Solubility, particularly aqueous solubility, is a critical parameter in drug development as it directly influences a drug's absorption and bioavailability. [1][2] Methodology: Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound. [5][6] Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid 3,4-Dibromo-2-fluoroanisole to a known volume of the desired solvent (e.g., water, buffer) in a sealed vial. The excess solid is necessary to ensure that a saturated solution is formed. [5]2. Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. [6]3. Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the solute in the clear supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Validation: The experiment should be performed in triplicate to ensure the reproducibility of the results.

Spectroscopic Profile (Predicted)

While experimental spectra for 3,4-Dibromo-2-fluoroanisole are not available, its spectroscopic characteristics can be predicted based on the analysis of its functional groups and comparison with similar molecules.

¹H NMR Spectroscopy

-

Aromatic Protons: The two protons on the aromatic ring are expected to appear in the range of 6.5-8.0 ppm. [7][8]Their chemical shifts and coupling patterns will be influenced by the electronic effects of the four substituents.

-

Methoxy Protons: The methyl protons of the methoxy group are expected to appear as a singlet at approximately 3.8-4.0 ppm. [9]

¹³C NMR Spectroscopy

-

Aromatic Carbons: The six carbons of the benzene ring are expected to resonate in the 110-160 ppm region. [10]The carbon attached to the fluorine will likely show a large one-bond C-F coupling constant.

-

Methoxy Carbon: The carbon of the methoxy group should appear further upfield, typically in the 55-60 ppm range.

Infrared (IR) Spectroscopy

-

C-O Stretch: Aromatic ethers typically show a strong C-O stretching band around 1250 cm⁻¹. [3][11]* Aromatic C-H Stretch: Look for absorptions above 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

-

C-Br and C-F Stretches: These will appear in the fingerprint region (below 1300 cm⁻¹).

Significance in Drug Discovery and Development

The physicochemical properties of a molecule like 3,4-Dibromo-2-fluoroanisole are critical determinants of its potential as a drug candidate.

-

Solubility and Lipophilicity (LogP): A balance between aqueous solubility and lipophilicity is crucial for oral absorption and membrane permeability. [1][2]The presence of halogens generally increases lipophilicity.

-

Melting Point: A high melting point can sometimes correlate with poor solubility. It is also an important factor in the manufacturability and stability of a solid dosage form.

-

Molecular Weight: A molecular weight under 500 g/mol is generally preferred for good oral bioavailability, a criterion that 3,4-Dibromo-2-fluoroanisole meets. [12]* Halogenation: The presence and positioning of fluorine and bromine atoms can significantly impact metabolic stability by blocking sites of oxidation by cytochrome P450 enzymes. Halogen bonds can also contribute to target binding affinity.

Safety and Handling

As specific safety data for 3,4-Dibromo-2-fluoroanisole is not available, it should be handled with the standard precautions for a novel chemical compound. Based on data for similar halogenated anisoles, it should be considered as a potential irritant to the skin, eyes, and respiratory system. [13]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a foundational understanding of the physical properties of 3,4-Dibromo-2-fluoroanisole for researchers and drug development professionals. While the lack of experimental data necessitates a reliance on predicted values and analogies to similar structures, the outlined experimental protocols provide a clear path for the empirical validation of these crucial parameters. A thorough characterization of its physical properties will be essential for unlocking the potential of this halogenated anisole in future scientific endeavors.

References

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved January 26, 2026, from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Dibromoanisole. Retrieved January 26, 2026, from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 26, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 26, 2026, from [Link]

-

Bartleby. (n.d.). IR Spectrum Of Anisole. Retrieved January 26, 2026, from [Link]

-

Canadian Science Publishing. (n.d.). VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Retrieved January 26, 2026, from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 26, 2026, from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 26, 2026, from [Link]

-

PubMed. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Retrieved January 26, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved January 26, 2026, from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved January 26, 2026, from [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved January 26, 2026, from [Link]

-

Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. Retrieved January 26, 2026, from [Link]

-

National Academies Press. (n.d.). Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives. Retrieved January 26, 2026, from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 11. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]

- 12. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3,4-Dibromo-2-fluoroanisole

Introduction: The Strategic Value of Functionalized Fluoroanisoles in Modern Drug Discovery

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and target-binding affinity.[1][2] The 2-fluoroanisole scaffold, in particular, is a privileged motif found in a range of biologically active compounds.[3] Its strategic deployment can lead to enhanced pharmacokinetic and pharmacodynamic properties.[4] The selective functionalization of readily available, polyhalogenated building blocks like 3,4-Dibromo-2-fluoroanisole via robust and versatile cross-coupling methodologies is therefore of paramount importance to researchers, scientists, and drug development professionals.

The Suzuki-Miyaura coupling reaction stands as a preeminent tool for the formation of carbon-carbon bonds, lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[5][6] This guide provides a detailed technical overview and practical protocols for the strategic application of Suzuki coupling reactions to 3,4-Dibromo-2-fluoroanisole, a versatile substrate poised for the synthesis of complex molecular architectures. We will delve into the mechanistic underpinnings that govern regioselectivity and provide field-proven protocols for both mono- and diarylation, enabling the controlled and predictable synthesis of novel chemical entities.

Mechanistic Insights: Achieving Regioselectivity in the Suzuki Coupling of 3,4-Dibromo-2-fluoroanisole

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

-

Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium center. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

For a dihalogenated substrate such as 3,4-Dibromo-2-fluoroanisole, the critical challenge and synthetic opportunity lies in controlling the regioselectivity of the initial oxidative addition. The relative reactivity of the two C-Br bonds is dictated by a combination of steric and electronic factors.

-

Electronic Effects: The fluorine atom at the C2 position and the methoxy group at the C1 position exert electron-withdrawing and electron-donating effects, respectively, which modulate the electron density at the C3 and C4 positions. Generally, a more electron-deficient C-Br bond will undergo oxidative addition more readily.

-

Steric Hindrance: The bromine at the C3 position is flanked by the fluorine and the other bromine atom, making it more sterically hindered than the bromine at the C4 position. This steric congestion can disfavor the approach of the bulky palladium catalyst.

Based on these principles, it is generally expected that the C4-Br bond is more reactive towards oxidative addition in a Suzuki coupling reaction due to its lower steric hindrance. This preferential reactivity allows for selective mono-arylation at the 4-position. Subsequent functionalization at the 3-position can then be achieved under more forcing conditions or with a different catalyst system, enabling the synthesis of unsymmetrical di-aryl products.

Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki coupling of 3,4-Dibromo-2-fluoroanisole. Optimization of specific parameters may be necessary for different boronic acid coupling partners.

Protocol 1: Selective Mono-arylation at the C4 Position

This protocol is optimized for the selective coupling at the less sterically hindered C4 position.

Materials:

-

3,4-Dibromo-2-fluoroanisole (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3,4-Dibromo-2-fluoroanisole, the arylboronic acid, and potassium carbonate.

-

Add Pd(dppf)Cl₂ to the flask.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Workflow for the selective mono-arylation of 3,4-Dibromo-2-fluoroanisole.

Protocol 2: Stepwise Di-arylation

This protocol outlines a two-step procedure for the synthesis of unsymmetrical diarylated products.

Step 1: First Suzuki Coupling (as per Protocol 1)

Follow Protocol 1 to synthesize the mono-arylated intermediate, 4-Aryl-3-bromo-2-fluoroanisole. Purify this intermediate before proceeding to the second step.

Step 2: Second Suzuki Coupling

Materials:

-

4-Aryl-3-bromo-2-fluoroanisole (from Step 1) (1.0 equiv)

-

Second Arylboronic acid (1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

-

Tri-tert-butylphosphine (P(t-Bu)₃) (0.1 equiv)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Toluene

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the 4-Aryl-3-bromo-2-fluoroanisole, the second arylboronic acid, and potassium phosphate.

-

In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and P(t-Bu)₃ in a small amount of degassed toluene.

-

Add the catalyst solution to the reaction flask.

-

Add additional degassed toluene to the reaction flask.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Follow the work-up and purification procedure as described in Protocol 1.

Data Presentation: Key Parameters and Their Influence

The choice of catalyst, ligand, base, and solvent significantly impacts the yield and selectivity of Suzuki coupling reactions with dihalogenated substrates. The following table summarizes general trends observed in the literature for similar systems, which can be applied as a starting point for the optimization of reactions with 3,4-Dibromo-2-fluoroanisole.

| Parameter | Condition | Expected Outcome for 3,4-Dibromo-2-fluoroanisole | Rationale |

| Catalyst | Pd(dppf)Cl₂ | Good for selective mono-arylation at C4. | Often provides a good balance of activity and selectivity for less reactive C-Br bonds. |

| Pd₂(dba)₃ / Buchwald Ligand | Higher activity, may lead to di-arylation if not controlled. | Bulky, electron-rich phosphine ligands promote oxidative addition and reductive elimination. | |

| Ligand | dppf | Good for selective mono-arylation. | Provides a stable catalyst complex suitable for selective reactions. |

| Buchwald-type phosphines | Can be used for the more challenging second coupling at the hindered C3 position. | Highly active ligands capable of coupling sterically demanding substrates. | |

| Base | K₂CO₃ | Effective for the first, more facile coupling. | A moderately strong base suitable for a wide range of Suzuki couplings. |

| K₃PO₄ or Cs₂CO₃ | Often used for more challenging couplings, including the second arylation. | Stronger bases that can facilitate the transmetalation of less reactive boronic acids. | |

| Solvent | Dioxane/Water | A common and effective solvent system for many Suzuki reactions. | The aqueous component is often crucial for the transmetalation step. |

| Toluene or DMF | Can be used for higher temperature reactions, especially for the second coupling. | Aprotic polar solvents can enhance the reaction rate. |

Conclusion

The Suzuki-Miyaura coupling of 3,4-Dibromo-2-fluoroanisole offers a powerful and flexible strategy for the synthesis of a diverse array of functionalized 2-fluoroanisole derivatives. By carefully selecting the reaction conditions, particularly the catalyst system and stoichiometry of the reagents, a high degree of control over mono- and di-arylation can be achieved. The protocols and insights provided in this guide serve as a robust foundation for researchers to explore the synthetic potential of this versatile building block in the pursuit of novel molecules for drug discovery and materials science.

References

-

Böhm, H.-J., et al. (2004). Fluorine in Medicinal Chemistry. Angewandte Chemie International Edition, 43(24), 3064-3087. [Link]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Xing, L. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(5), 764-773. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Beaudry, C. M. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(17), 4874-4877. [Link]

Sources

- 1. acikerisim.ticaret.edu.tr [acikerisim.ticaret.edu.tr]

- 2. ajrconline.org [ajrconline.org]

- 3. biosynth.com [biosynth.com]

- 4. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. sciforum.net [sciforum.net]

- 7. Selective Functionalization of Achmatowicz Rearrangement Products by Reactions with Potassium Organotrifluoroborates under Transition-Metal-Free Conditions [organic-chemistry.org]

Application Note: 3,4-Dibromo-2-fluoroanisole as a Versatile Building Block in Modern Pharmaceutical Synthesis

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing critical drug properties such as metabolic stability, membrane permeability, and binding affinity.[1][2] 3,4-Dibromo-2-fluoroanisole (CAS 1375069-24-1) has emerged as a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent. We will explore its key physicochemical properties, discuss its primary applications in regioselective cross-coupling and organometallic reactions, and provide detailed, field-proven protocols to demonstrate its synthetic utility.

Introduction: The Strategic Advantage of Fluorinated Building Blocks

Approximately 20% of all commercial pharmaceuticals contain at least one fluorine atom, a testament to the profound impact of fluorination on molecular properties.[3] The presence of fluorine can modulate pKa, improve resistance to oxidative metabolism, and enhance interactions with target proteins, making fluorinated compounds highly sought after in drug discovery programs.[2][4]

3,4-Dibromo-2-fluoroanisole is a trifunctionalized aromatic ring that offers a powerful combination of reactive sites:

-

Two Differentiated Bromine Atoms: The bromine atoms at the C3 and C4 positions exhibit distinct electronic and steric environments, enabling regioselective functionalization through sequential reactions.

-

An Ortho-Fluorine Atom: The fluorine atom, positioned ortho to the methoxy group, significantly influences the electronic nature of the ring and can serve as a handle for further modification or as a critical element for modulating the final compound's bioactivity.

-